

A Technical Guide to the Historical Synthesis of Diallyl Dicarbonate

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Compound of Interest

Compound Name: Diallyl dicarbonate

Cat. No.: B055262

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Introduction

Diallyl dicarbonate, systematically known as diallyl pyrocarbonate, is a reactive organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of two allyl groups and a reactive pyrocarbonate moiety, making it a valuable reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group, particularly for amines and alcohols. The Alloc group is prized for its stability under various conditions and its selective removal using palladium catalysts. This technical guide provides an in-depth exploration of the historical methods developed for the synthesis of **diallyl dicarbonate** and its dialkyl analogues, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The nomenclature in early literature can be ambiguous, with "diallyl carbonate" sometimes used interchangeably with "**diallyl dicarbonate**." For clarity, this guide focuses exclusively on the pyrocarbonate structure, **diallyl dicarbonate** (CAS Number: 115491-93-5), which has the molecular formula $C_8H_{10}O_5$.^[1]

I. The Chloroformate Method: A Cornerstone of Pyrocarbonate Synthesis

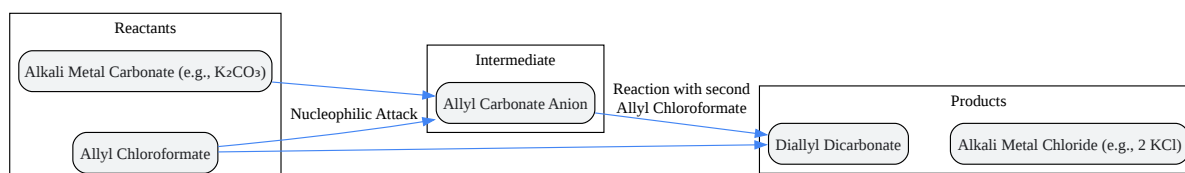
One of the earliest and most fundamental approaches to the synthesis of dialkyl pyrocarbonates involves the reaction of an alkyl chloroformate with an alkali metal carbonate.

This method laid the groundwork for the preparation of a wide range of pyrocarbonates, including, by extension, **diallyl dicarbonate**.

Causality Behind Experimental Choices

The core of this reaction is a nucleophilic acyl substitution. The carbonate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The choice of an alkali metal carbonate, typically potassium or sodium carbonate, provides a readily available source of the carbonate nucleophile. The reaction is often facilitated by a catalyst to enhance the reaction rate and yield. Early methods relied on tertiary amines, while later innovations introduced phase-transfer catalysts like crown ethers to improve the efficiency of the reaction between the solid carbonate and the organic chloroformate.^[2] The solvent choice is critical; aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroformate.

Visualizing the Chloroformate Pathway



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Caption: General reaction scheme for the synthesis of **diallyl dicarbonate** from allyl chloroformate.

Detailed Experimental Protocol (Adapted from Diethyl Pyrocarbonate Synthesis)

The following protocol for the synthesis of diethyl pyrocarbonate can be adapted for **diallyl dicarbonate** by substituting ethyl chloroformate with allyl chloroformate and the corresponding sodium ethyl carbonate with sodium allyl carbonate.[3]

Step 1: Preparation of Sodium Allyl Carbonate

- In a suitable reaction vessel equipped with a stirrer and a gas inlet, dissolve sodium metal in anhydrous allyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled to maintain a controlled temperature.
- Once the sodium has completely reacted to form sodium allyloxide, bubble dry carbon dioxide gas through the solution. This will precipitate sodium allyl carbonate.
- Filter the precipitate and dry it under vacuum to obtain pure sodium allyl carbonate.

Step 2: Synthesis of **Diallyl Dicarbonate**

- Suspend the prepared sodium allyl carbonate in an anhydrous aprotic solvent (e.g., toluene or diethyl ether) in a reaction flask equipped with a stirrer, a dropping funnel, and a condenser.
- Cool the suspension in an ice bath.
- Slowly add a solution of allyl chloroformate in the same solvent from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Filter the reaction mixture to remove the sodium chloride byproduct.
- The filtrate, containing the **diallyl dicarbonate**, can be purified by vacuum distillation.

Parameter	Value/Condition	Source
Reactants	Allyl Chloroformate, Sodium Allyl Carbonate	[3]
Solvent	Anhydrous Toluene or Diethyl Ether	[3]
Temperature	0-10°C during addition, then room temperature	[3]
Catalyst	None (in this specific protocol)	[3]
Purification	Vacuum Distillation	[3]

II. The Phosgene-Based Approach: A Historically Significant Route

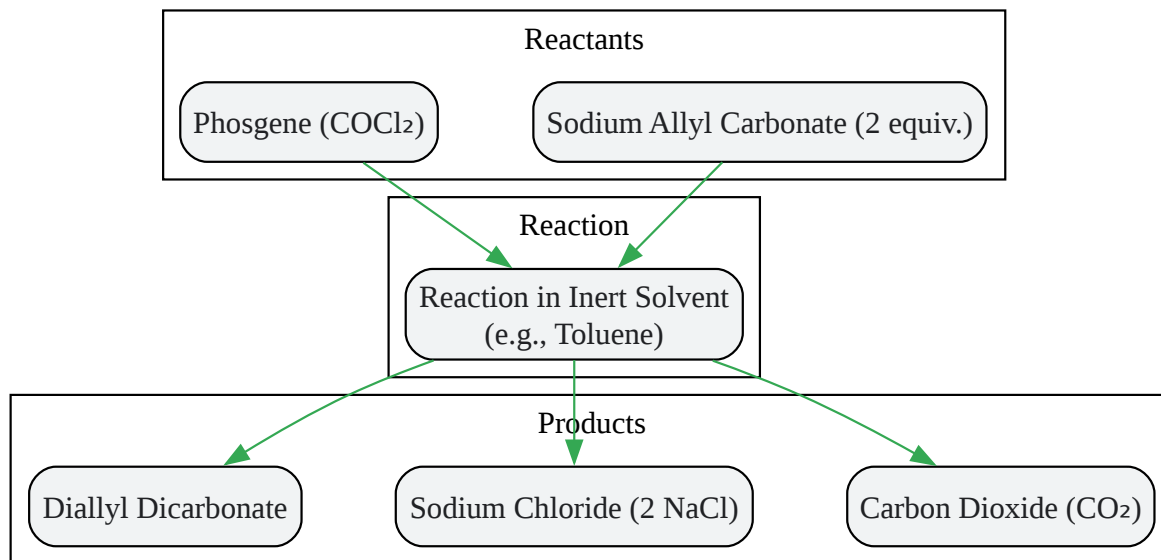
Phosgene, a highly reactive and toxic gas, has been a cornerstone of industrial organic synthesis. Its use in the preparation of pyrocarbonates represents a significant, albeit hazardous, historical method.

Underlying Chemical Principles

This method typically involves two main strategies. The first is a two-step process where an alcohol is first reacted with phosgene to generate the corresponding chloroformate, which is then reacted with a metal salt of a carbonate half-ester.[4] A more direct, and historically important, innovation involves the reaction of approximately two moles of a metal carbonate half-ester with one mole of phosgene.[4] This approach offers the advantage of a more direct conversion to the pyrocarbonate, minimizing the isolation of the often-unstable chloroformate intermediate.

The causality behind this reaction lies in the high electrophilicity of the carbonyl carbons in phosgene. The alkoxide (from the metal carbonate half-ester) readily attacks a carbonyl group of phosgene, displacing a chloride ion. A second molecule of the alkoxide then displaces the remaining chloride, leading to the formation of the pyrocarbonate.

Visualizing the Phosgene Reaction Workflow



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Caption: Workflow for the synthesis of **diallyl dicarbonate** using phosgene.

Detailed Experimental Protocol (Adapted from Diethyl Pyrocarbonate Synthesis)

This protocol is based on a patented method for diethyl pyrocarbonate and can be adapted for the diallyl analogue.^[4] Extreme caution must be exercised when handling phosgene due to its high toxicity. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

- Prepare sodium allyl carbonate as described in the previous section.
- In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser cooled with a dry ice/acetone bath, suspend sodium allyl carbonate in an anhydrous inert solvent such as toluene.
- Cool the stirred suspension to a temperature between 0°C and 10°C.

- Slowly bubble phosgene gas through the suspension. The reaction is exothermic and the rate of phosgene addition should be controlled to maintain the desired temperature.
- After the addition of approximately 0.5 molar equivalents of phosgene (relative to the sodium allyl carbonate), the reaction mixture is typically stirred for an additional period at room temperature to ensure complete reaction.
- The reaction mixture is then filtered to remove the precipitated sodium chloride.
- The **diallyl dicarbonate** in the filtrate is isolated and purified by vacuum distillation.

Parameter	Value/Condition	Source
Reactants	Phosgene, Sodium Allyl Carbonate	[4]
Solvent	Anhydrous Toluene	[4]
Temperature	0-10°C	[4]
Molar Ratio	~2 moles of sodium allyl carbonate to 1 mole of phosgene	[4]
Purification	Vacuum Distillation	[4]

III. Transesterification: A Milder Alternative

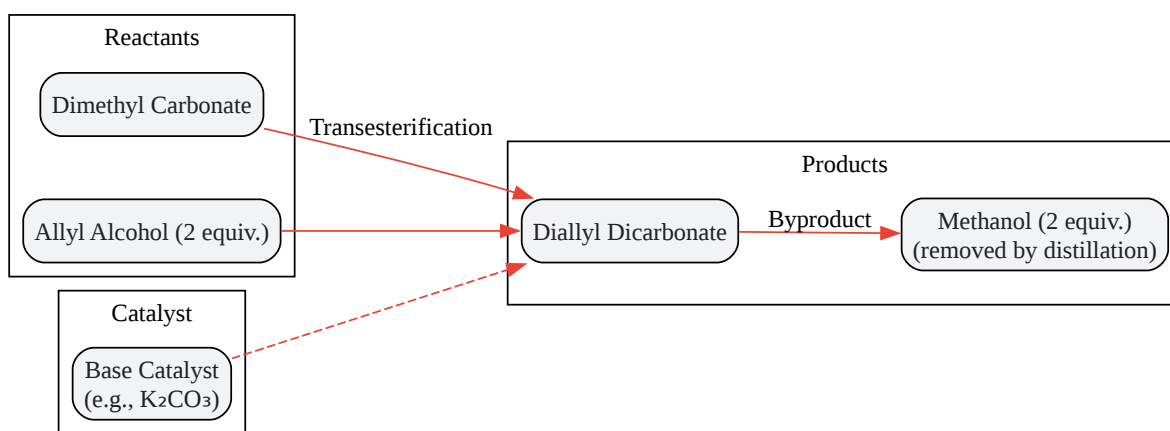
With the increasing need for safer and more environmentally benign synthetic methods, transesterification has emerged as a viable alternative to the use of highly toxic reagents like phosgene.

The Rationale Behind Transesterification

Transesterification involves the exchange of an alkoxy group of an ester with another alcohol. In the context of **diallyl dicarbonate** synthesis, this would typically involve reacting a readily available dialkyl carbonate (like dimethyl carbonate or diethyl carbonate) with allyl alcohol in the presence of a catalyst.

The choice of catalyst is crucial and can be either acidic or basic. Basic catalysts, such as sodium methoxide or potassium carbonate, are often more effective for this transformation. The reaction is an equilibrium process, and to drive it towards the formation of the desired **diallyl dicarbonate**, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed by distillation as it is formed.

Visualizing the Transesterification Process



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Caption: Transesterification route to **diallyl dicarbonate** from dimethyl carbonate and allyl alcohol.

Detailed Experimental Protocol (Conceptual)

While specific literature for the direct transesterification to **diallyl dicarbonate** is not as prevalent as for simple carbonates, the following protocol is based on established principles of transesterification for similar compounds.

- In a reaction flask equipped with a distillation head, a stirrer, and a thermometer, charge allyl alcohol and a molar excess of dimethyl carbonate.

- Add a catalytic amount of a suitable base, such as potassium carbonate or sodium methoxide.
- Heat the reaction mixture to reflux. The temperature should be maintained to allow for the selective distillation of the methanol byproduct as it forms, driving the equilibrium towards the products.
- Monitor the reaction progress by observing the amount of methanol collected or by analytical techniques such as GC-MS.
- Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid if necessary.
- Filter the mixture to remove any solid residues.
- The crude **diallyl dicarbonate** can then be purified by fractional vacuum distillation to separate it from unreacted starting materials and any intermediate allyl methyl carbonate.

Parameter	Value/Condition
Reactants	Dimethyl Carbonate, Allyl Alcohol
Catalyst	Potassium Carbonate or Sodium Methoxide
Temperature	Reflux, with removal of methanol
Key Feature	Equilibrium driven by removal of byproduct
Purification	Fractional Vacuum Distillation

Conclusion

The historical synthesis of **diallyl dicarbonate** has evolved from methods reliant on hazardous reagents like phosgene to more refined and safer approaches. The foundational chloroformate and phosgene-based routes, while historically significant, present considerable safety and handling challenges. The development of transesterification methods offers a milder and more environmentally conscious alternative. For the modern researcher, a thorough understanding of these historical methods provides not only a practical guide to synthesis but also an appreciation for the chemical ingenuity that has driven the field of organic synthesis forward.

The choice of synthetic route will ultimately depend on the scale of the reaction, the available starting materials, and the safety infrastructure in place.

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